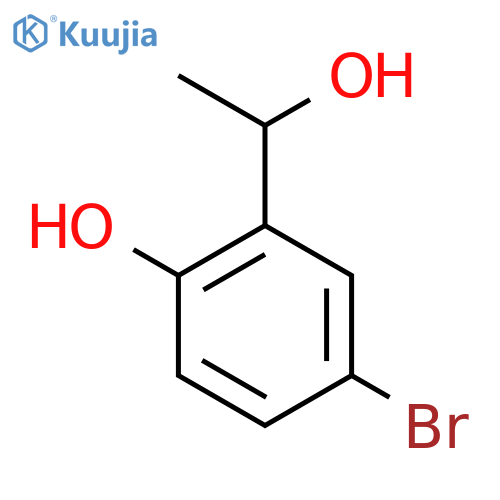

Cas no 342880-86-8 (4-Bromo-2-(1-hydroxyethyl)phenol)

342880-86-8 structure

商品名:4-Bromo-2-(1-hydroxyethyl)phenol

CAS番号:342880-86-8

MF:C8H9BrO2

メガワット:217.059861898422

CID:4713100

4-Bromo-2-(1-hydroxyethyl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-bromo-2-(1-hydroxyethyl)phenol

- 4-bromo-2-(hydroxyethyl)phenol

- SBB081898

- 4-Bromo-2-(1-hydroxy-ethyl)-phenol

- 4-Bromo-2-(1-hydroxyethyl)phenol

-

- インチ: 1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3

- InChIKey: GYAGFKJTZFIQOE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)C(C)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- トポロジー分子極性表面積: 40.5

4-Bromo-2-(1-hydroxyethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B249951-100mg |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 100mg |

$ 70.00 | 2022-06-07 | ||

| Life Chemicals | F2185-0063-0.5g |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 95%+ | 0.5g |

$227.0 | 2023-09-06 | |

| TRC | B249951-500mg |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 500mg |

$ 230.00 | 2022-06-07 | ||

| Life Chemicals | F2185-0063-5g |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 95%+ | 5g |

$717.0 | 2023-09-06 | |

| Life Chemicals | F2185-0063-10g |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 95%+ | 10g |

$1004.0 | 2023-09-06 | |

| Life Chemicals | F2185-0063-2.5g |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 95%+ | 2.5g |

$478.0 | 2023-09-06 | |

| Life Chemicals | F2185-0063-1g |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 95%+ | 1g |

$239.0 | 2023-09-06 | |

| TRC | B249951-1g |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 1g |

$ 340.00 | 2022-06-07 | ||

| Life Chemicals | F2185-0063-0.25g |

4-bromo-2-(1-hydroxyethyl)phenol |

342880-86-8 | 95%+ | 0.25g |

$215.0 | 2023-09-06 |

4-Bromo-2-(1-hydroxyethyl)phenol 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

342880-86-8 (4-Bromo-2-(1-hydroxyethyl)phenol) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量